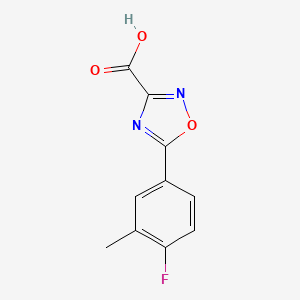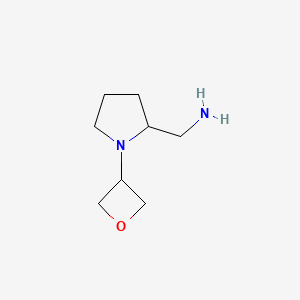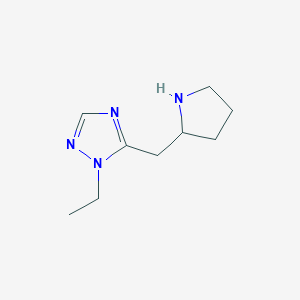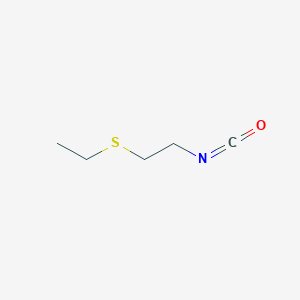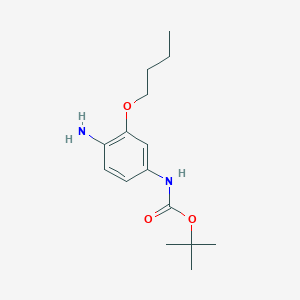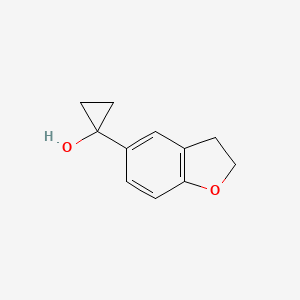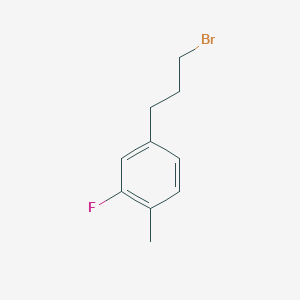
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromopropyl group, a fluorine atom, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2-fluoro-1-methylbenzene typically involves the bromination of 2-fluoro-1-methylbenzene followed by a nucleophilic substitution reaction. The process can be summarized as follows:
Bromination: 2-Fluoro-1-methylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the para position relative to the methyl group.
Nucleophilic Substitution: The resulting brominated compound undergoes a nucleophilic substitution reaction with 3-bromopropylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as azides, thiols, or ethers.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products may include dehalogenated compounds or reduced functional groups.
科学研究应用
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding.
作用机制
The mechanism of action of 4-(3-Bromopropyl)-2-fluoro-1-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA.
相似化合物的比较
Similar Compounds
4-(3-Bromopropyl)-1-methylbenzene: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-(3-Chloropropyl)-2-fluoro-1-methylbenzene: Substitutes chlorine for bromine, potentially altering its chemical properties.
4-(3-Bromopropyl)-2-chloro-1-methylbenzene: Substitutes chlorine for fluorine, which may influence its reactivity and applications.
Uniqueness
4-(3-Bromopropyl)-2-fluoro-1-methylbenzene is unique due to the presence of both a bromopropyl group and a fluorine atom on the benzene ring. This combination of substituents can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
1057678-25-7 |
|---|---|
分子式 |
C10H12BrF |
分子量 |
231.10 g/mol |
IUPAC 名称 |
4-(3-bromopropyl)-2-fluoro-1-methylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-8-4-5-9(3-2-6-11)7-10(8)12/h4-5,7H,2-3,6H2,1H3 |
InChI 键 |
SLLLVQVVEVMUDH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CCCBr)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



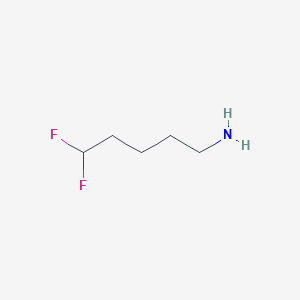
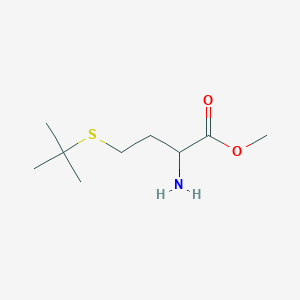
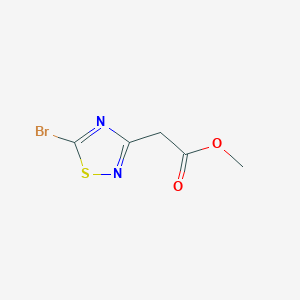

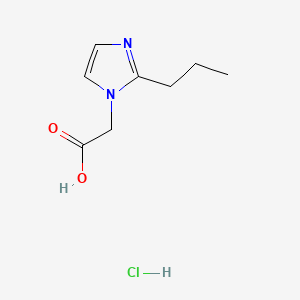
![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
